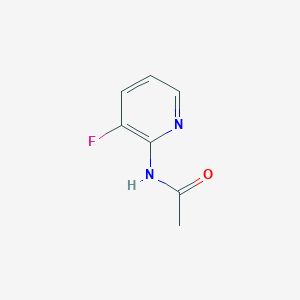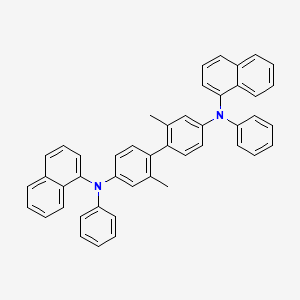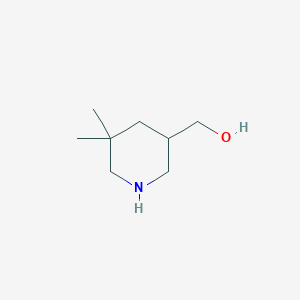![molecular formula C11H9ClN2O3 B2818417 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid CAS No. 925606-83-3](/img/structure/B2818417.png)
1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of phenoxyacetic acid . It has a molecular weight of 252.66 . The IUPAC name for this compound is 1-[(2-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H9ClN2O3/c12-8-1-3-9(4-2-8)17-7-14-10(11(15)16)5-6-13-14/h1-6H,7H2,(H,15,16) . This code provides a unique representation of the compound’s molecular structure .科学的研究の応用
Structural and Spectral Studies
Research focused on pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has been conducted to understand their structural and spectral properties. These studies combine experimental and theoretical approaches, including density functional theory (DFT) and time-dependent DFT, to investigate molecular structures, NMR chemical shifts, and electronic transitions within molecules (Viveka et al., 2016).
Synthesis and Crystal Structure
The synthesis of new pyrazole derivatives has been explored for various chloro and methoxy substituted compounds, revealing insights into their molecular structure, stability, and potential applications in material science and biochemistry. For instance, the synthesis and characterization of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its 5-acetoxy analogs were studied, showing their stability and molecular structure through X-ray diffraction and DFT calculations (Shen et al., 2012).
Antimicrobial and Antioxidant Activity
Some pyrazole derivatives exhibit antimicrobial and antioxidant activities, offering potential applications in developing new therapeutic agents. For example, certain compounds were synthesized and found to exhibit good antimicrobial and antioxidant activity, highlighting the potential of pyrazole derivatives in pharmaceutical research (Umesha et al., 2009).
Molecular Docking Studies
Molecular docking studies of pyrazole derivatives have been conducted to predict their binding interactions with target proteins, which can inform the design of new drugs and bioactive molecules. This approach aids in understanding the potential therapeutic applications of pyrazole compounds (Reddy et al., 2022).
Coordination Complexes and Corrosion Inhibition
Pyrazole-dicarboxylate acid derivatives have been synthesized and studied for their coordination properties with metals, leading to the formation of novel coordination complexes. These findings have implications for materials science and corrosion inhibition, showcasing the versatility of pyrazole derivatives in various applications (Radi et al., 2015).
Safety and Hazards
将来の方向性
The future directions for this compound could involve further exploration of its potential uses. Given its structural similarity to phenoxyacetic acid derivatives, which are widely used as herbicides , it could be interesting to investigate its potential applications in agriculture or other industries.
特性
IUPAC Name |
2-[(2-chlorophenoxy)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-8-3-1-2-4-10(8)17-7-14-9(11(15)16)5-6-13-14/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQJAHFALXYTLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C(=CC=N2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Azepan-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2818334.png)

![3-chloro-2-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2818337.png)
![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-4-ethylbenzene-1-sulfonamide](/img/structure/B2818338.png)
![3-Chloro-2-[3-(3,4,4-trifluorobut-3-enylsulfanyl)-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2818341.png)
![N-(2,3-dimethylphenyl)-2-[1-(4-nitrophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2818343.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4,6-dimorpholino-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2818345.png)



![N-(3-fluoro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2818354.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2818355.png)
![N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2818356.png)
![1-[3-(3-Fluorophenyl)-7,8-dihydro-5H-pyrido[4,3-c]pyridazin-6-yl]prop-2-en-1-one](/img/structure/B2818357.png)
